molecular formula C17H15NNa2O6S2 B7889824 Fmoc-S-sulfo-L-cysteine disodium salt

Fmoc-S-sulfo-L-cysteine disodium salt

Cat. No. B7889824
M. Wt: 439.4 g/mol
InChI Key: ICWRLEZHOIEPEC-GGMCWBHBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-S-sulfo-L-cysteine disodium is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .


Molecular Structure Analysis

The molecular formula of Fmoc-S-sulfo-L-cysteine disodium is C18H15NO7S2•Na2 . The molecular weight is 467.43 or 439.42 depending on the source. The InChI code is 1S/C17H16NO6S2.2Na/c19-16(10-25-26(21,22)23)18-17(20)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,18,20)(H,21,22,23);;/q-1;2*+1/p-1/t16-;;/m1…/s1 .


Physical And Chemical Properties Analysis

Fmoc-S-sulfo-L-cysteine disodium appears as a white powder . and an assay (Elemental Analysis) of 94.2% . The specific rotation (α24/D) is -41.2° (corrected for assay) . It forms a clear, colorless solution (50 mg/ml in dioxane 50%) .

properties

IUPAC Name

disodium;9-[[(1R)-1-oxido-2-sulfonatosulfanylethyl]carbamoyloxymethyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16NO6S2.2Na/c19-16(10-25-26(21,22)23)18-17(20)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,18,20)(H,21,22,23);;/q-1;2*+1/p-1/t16-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWRLEZHOIEPEC-GGMCWBHBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NNa2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-sulfo-L-cysteine disodium salt

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